molecular formula C15H12O4 B14689592 2,5-Dimethoxy-9H-xanthen-9-one CAS No. 35040-33-6

2,5-Dimethoxy-9H-xanthen-9-one

Cat. No.: B14689592
CAS No.: 35040-33-6
M. Wt: 256.25 g/mol
InChI Key: PSMLGBRWTJPBCO-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-9H-xanthen-9-one is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone scaffold. These compounds are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens .

Preparation Methods

The synthesis of 2,5-Dimethoxy-9H-xanthen-9-one can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxybenzaldehyde with phloroglucinol in the presence of an acid catalyst. This reaction typically proceeds through a nucleophilic aromatic substitution mechanism, followed by cyclization to form the xanthone core . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as microwave-assisted synthesis and flow chemistry .

Chemical Reactions Analysis

2,5-Dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroxy derivatives.

    Substitution: The methoxy groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2,5-Dimethoxy-9H-xanthen-9-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and modulate the activity of antioxidant enzymes. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes . The compound’s potential anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

2,5-Dimethoxy-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,5-dimethoxyxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-17-9-6-7-12-11(8-9)14(16)10-4-3-5-13(18-2)15(10)19-12/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMLGBRWTJPBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3=C(C2=O)C=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561286
Record name 2,5-Dimethoxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35040-33-6
Record name 2,5-Dimethoxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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